(2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol
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Overview
Description
(2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol is a chiral alcohol compound characterized by the presence of a difluorocyclobutyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol typically involves the following steps:
Reduction: The resulting intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the desired position.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving fluorinated compounds.
Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological activities, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3,3-Difluorocyclobutyl)ethanol: Similar structure but with an ethanol backbone.
(2S)-2-(3,3-Difluorocyclobutyl)butanol: Similar structure but with a butanol backbone.
(2S)-2-(3,3-Difluorocyclobutyl)pentanol: Similar structure but with a pentanol backbone.
Uniqueness
(2S)-2-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to its specific combination of a difluorocyclobutyl group and a propanol backbone. This structural arrangement imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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